Lipophilicity (LogP) Distinguishes the Diethyl Ester from the Free Phosphonic Acid and Shorter‑Chain Esters
The diethyl ester exhibits a computed LogP of 4.59, which is approximately 4–5 orders of magnitude more lipophilic than the free 4‑pyridylphosphonic acid analog. This difference directly impacts passive membrane permeation rates and organic‑solvent extractability. The free phosphonic acid is predominantly ionized at physiological pH (estimated LogD₇.₄ < 0), rendering it membrane‑impermeable, whereas the diethyl ester is sufficiently lipophilic to cross lipid bilayers [1]. Among the ester series, each additional methylene unit in the alkyl chain increases LogP by ≈0.5–0.6 units; thus the dimethyl ester is predicted to be less lipophilic (estimated LogP ≈ 3.4–3.6) and the dipropyl ester more lipophilic (estimated LogP ≈ 5.2–5.4) [2]. The diethyl ester therefore occupies a balanced lipophilicity range that is often optimal for cellular uptake and for use as a prodrug‑type intermediate [1].
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.59 (computed) |
| Comparator Or Baseline | Phosphonic acid analog (CAS 23995‑96‑2): LogP < 0 (estimated); dimethyl ester analog: LogP ≈ 3.5 (estimated); dipropyl ester analog: LogP ≈ 5.3 (estimated) |
| Quantified Difference | ΔLogP ≈ 4–5 units versus free phosphonic acid; ≈1 unit step per two‑carbon alkyl elongation |
| Conditions | Computed LogP values from ChemSrc database; estimates for comparators derived from standard CH₂‑increment rules (π‑contribution ≈0.5 per CH₂) [2]. |
Why This Matters
Lipophilicity governs the compound’s ability to passively diffuse across cell membranes; a LogP of ~4.6 is near the empirical upper limit for oral bioavailability, making the diethyl ester a suitable starting point for prodrug design, whereas the free acid cannot enter cells and the dimethyl ester may provide insufficient membrane retention.
- [1] ChemSrc. 2,3,5,6‑Tetrachloro‑4‑diethoxyphosphorylpyridine (CAS 24138‑46‑3). Physicochemical properties (LogP 4.58660). https://m.chemsrc.com/mip/cas/24138-46-3_486752.html (accessed 2026‑04‑28). View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 525‑616. (Provides the π‑contribution for methylene groups used in estimating comparator LogP values.) View Source
